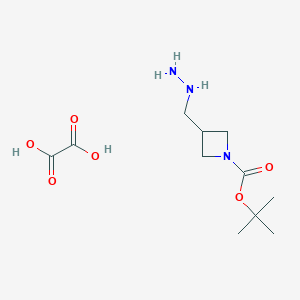

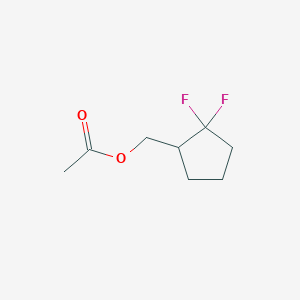

![molecular formula C18H16N2O3S2 B3005316 N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 886960-47-0](/img/structure/B3005316.png)

N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

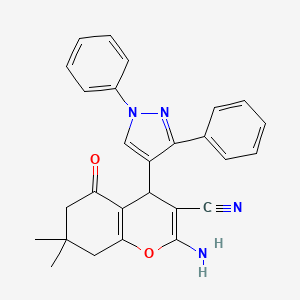

The compound appears to be a complex molecule that may be related to the family of compounds described in the provided papers. It contains several distinct structural motifs, including a benzo[d]thiazole, a dimethylthiophene, and a dihydro-1,4-dioxine moiety. These structural elements suggest that the compound could have interesting chemical and biological properties, potentially including anti-inflammatory or antioxidant activity, as indicated by the related compounds in the papers.

Synthesis Analysis

The synthesis of related compounds involves the use of palladium-catalyzed reactions, as described in the first paper. The tandem oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines leads to the formation of dihydrobenzo[1,4]dioxine and dihydro-2H-benzo[1,4]oxazine derivatives . Although the specific compound is not mentioned, the methodology could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction analysis, which confirmed the configuration around the double bond of the major stereoisomers . Similarly, the structure of the compound could be analyzed using these techniques to determine its stereochemistry and confirm its identity.

Chemical Reactions Analysis

The related compounds synthesized in the papers are likely to undergo various chemical reactions due to the presence of reactive functional groups. For instance, the benzo[d]thiazole and thiophene moieties could participate in electrophilic substitution reactions, while the dihydro-1,4-dioxine part of the molecule might be involved in redox reactions or serve as a ligand in coordination chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and overall molecular structure. The benzo[d]thiazole and thiophene components could contribute to the compound's aromaticity and electronic properties, while the dihydro-1,4-dioxine moiety could affect its solubility and reactivity. The related compounds in the papers exhibit moderate to significant radical scavenging activity, suggesting that the compound might also possess antioxidant properties .

Scientific Research Applications

Synthesis and Characterization

One study focused on the synthesis and characterization of thiophene and benzothiazole derivatives, which include compounds structurally similar to N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide. These compounds were evaluated for their antimicrobial properties and subjected to molecular docking studies to predict their interaction with biological targets. The research outlines the detailed synthetic routes and provides insights into their structural attributes through various analytical methods (Talupur, Satheesh, & Chandrasekhar, 2021).

Crystal Structure Analysis

Another area of research involved determining the crystal structure of benzothiazole derivatives to understand their molecular configuration, which is crucial for exploring potential applications in materials science and molecular engineering. The study provided comprehensive data on the crystallographic aspects, facilitating a deeper understanding of how these compounds interact at the molecular level (Sharma, Subbulakshmi, Narayana, Sarojini, & Kant, 2016).

Antibacterial Agents

Research into benzothiazolyl substituted pyrazol-5-ones has shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These findings indicate the potential for developing new antibacterial agents from benzothiazole derivatives, with implications for addressing antibiotic resistance (Palkar et al., 2017).

Anti-inflammatory and Analgesic Agents

A study on the synthesis of novel compounds derived from visnaginone and khellinone, which are structurally related to benzothiazole derivatives, demonstrated significant anti-inflammatory and analgesic properties. These compounds were evaluated for their COX-1/COX-2 inhibition, showcasing their potential as lead compounds for the development of new anti-inflammatory and analgesic drugs (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Heterocyclic Synthesis

Further research into thiophene derivatives has explored their utility in heterocyclic synthesis, providing a foundation for the development of new pharmaceuticals and materials. These studies highlight the versatility of thiophene and benzothiazole derivatives in synthesizing a wide range of heterocyclic compounds with potential applications across various domains (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Mechanism of Action

Target of Action

The primary targets of this compound are cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . The compound has shown potent inhibition potency against M. tuberculosis .

Mode of Action

The compound interacts with its targets by suppressing the COX enzymes . This suppression results in the inhibition of the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . This interaction leads to changes in the inflammatory response of the body .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . These substances are involved in the inflammatory response of the body . Therefore, the compound’s action on this pathway can lead to a reduction in inflammation .

Pharmacokinetics

tuberculosis suggests that it may have good bioavailability .

Result of Action

The result of the compound’s action is a reduction in inflammation . By inhibiting the COX enzymes, it prevents the production of substances that cause inflammation . This can lead to a decrease in symptoms associated with inflammation, such as pain and swelling .

Safety and Hazards

properties

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S2/c1-10-11(2)24-18(20-16(21)13-9-22-7-8-23-13)15(10)17-19-12-5-3-4-6-14(12)25-17/h3-6,9H,7-8H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCZOOSNBGFCLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)C4=COCCO4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

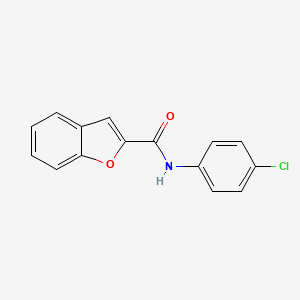

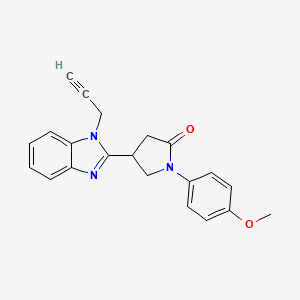

![7-(3-methoxyphenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3005233.png)

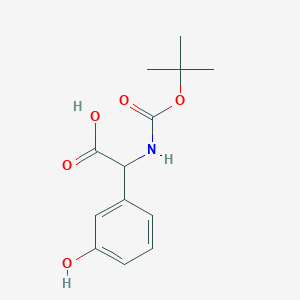

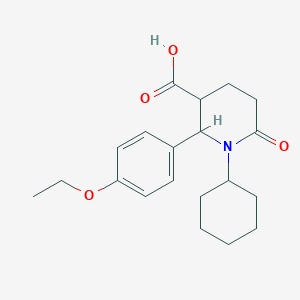

![N-(3,4-dimethoxyphenethyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3005236.png)

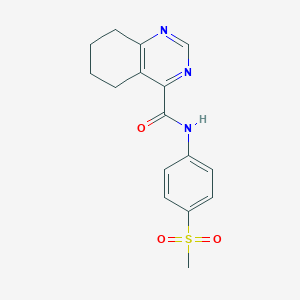

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3005246.png)

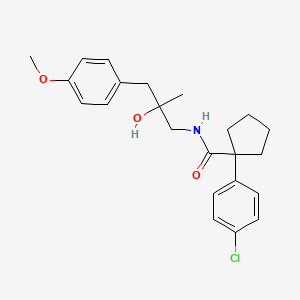

![N-(2,5-Dimethoxyphenyl)-2-{[2-(4-ethoxyphenyl)pyrazolo[1,5-A]pyrazin-4-YL]sulfanyl}acetamide](/img/structure/B3005250.png)